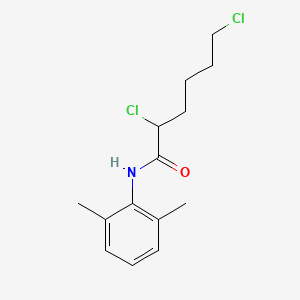

2,6-Dichlorocapronic acid xylidide

説明

特性

IUPAC Name |

2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2NO/c1-10-6-5-7-11(2)13(10)17-14(18)12(16)8-3-4-9-15/h5-7,12H,3-4,8-9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPMUNZBGKBWPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(CCCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001254276 | |

| Record name | 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037184-07-8 | |

| Record name | 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1037184-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037184078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLORO-N-(2,6-DIMETHYLPHENYL)HEXANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z4I7LD5FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichlorocapronic Acid Xylidide (Bupivacaine Impurity D)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorocapronic acid xylidide, systematically known as 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide, is a significant chemical entity primarily recognized as a process impurity and degradation product of the widely used local anesthetic, bupivacaine (B1668057).[1] As such, its relevance is paramount in the fields of pharmaceutical quality control, analytical chemistry, and drug safety. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and analysis of this compound, serving as a vital resource for professionals in drug development and research.

This compound's presence in bupivacaine formulations is closely monitored to ensure the safety and efficacy of the final drug product. Its role as a reference standard in pharmacopeial monographs, such as the European Pharmacopoeia (PhEur), underscores its regulatory importance.[1] Understanding the physicochemical properties, toxicological profile, and analytical methodologies for this impurity is crucial for maintaining the quality standards of bupivacaine and related anesthetic drugs.

Chemical and Physical Properties

2,6-Dichlorocapronic acid xylidide is a synthetic organic compound characterized by a hexanamide (B146200) backbone with chlorine substitutions at the 2 and 6 positions, and a 2,6-dimethylphenyl group attached to the amide nitrogen.

Chemical Structure and Identifiers

-

IUPAC Name: 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide

-

Synonyms: 2,6-Dichlorocapronic acid xylidide, Bupivacaine Impurity D, Levobupivacaine Impurity D, Ropivacaine Dichloro Impurity[1][2]

-

CAS Number: 1037184-07-8

Physicochemical Data

A summary of the available physicochemical data for 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide is presented in the table below. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data for this specific compound.

| Property | Value | Source |

| Physical State | Solid, Off-White to Pale Beige | [2] |

| Melting Point | 81 - 83 °C | ChemicalBook |

| Boiling Point (Predicted) | 421.3 ± 45.0 °C | ChemicalBook |

| Density (Predicted) | 1.180 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 13.00 ± 0.70 | ChemicalBook |

| LogP (Predicted) | 2.55 | ChemAxon |

| Solubility | Slightly soluble in Chloroform and Methanol | ChemicalBook |

| Storage Temperature | 2-8°C, Hygroscopic, under inert atmosphere | Sigma-Aldrich, ChemicalBook |

Synthesis and Manufacturing

A detailed, publicly available, step-by-step synthesis protocol for 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide is not extensively documented in peer-reviewed literature, primarily due to its nature as a pharmaceutical impurity. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles, likely involving the acylation of 2,6-dimethylaniline (B139824) with a derivatized hexanoyl chloride.

Conceptual Synthetic Pathway

The synthesis would likely proceed through the following key steps:

-

Preparation of a Dichlorinated Hexanoic Acid Derivative: This could involve the selective dichlorination of hexanoic acid or a suitable precursor at the 2 and 6 positions.

-

Activation of the Carboxylic Acid: The resulting 2,6-dichlorohexanoic acid would then be converted to a more reactive species, such as an acid chloride, to facilitate amidation.

-

Amide Coupling Reaction: The activated 2,6-dichlorohexanoyl chloride would be reacted with 2,6-dimethylaniline in the presence of a base to form the final product, 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide.

The following diagram illustrates this conceptual synthetic workflow.

Spectroscopic and Analytical Data

The characterization and quantification of 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide are critical for quality control in the pharmaceutical industry. This section details the expected spectroscopic data and a typical analytical methodology.

Spectroscopic Data (Predicted and Typical)

While specific, high-resolution spectra are proprietary, the following table summarizes the expected key spectral characteristics based on the molecule's structure.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the dimethylphenyl group. - Methyl protons (singlet). - Amide proton (broad singlet). - Methylene and methine protons of the hexanamide chain, showing complex splitting patterns. |

| ¹³C NMR | - Carbonyl carbon of the amide. - Aromatic carbons of the dimethylphenyl group. - Methyl carbons. - Aliphatic carbons of the hexanamide chain, including those bearing chlorine atoms. |

| IR Spectroscopy | - N-H stretching vibration of the amide. - C=O stretching vibration of the amide (Amide I band). - N-H bending and C-N stretching vibrations (Amide II band). - C-H stretching and bending vibrations of aromatic and aliphatic groups. - C-Cl stretching vibrations. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight (288.21 g/mol ). - Characteristic isotopic pattern due to the presence of two chlorine atoms. - Fragmentation patterns corresponding to the loss of key functional groups. |

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for the quantification of Bupivacaine Impurity D in bulk drug substance and finished pharmaceutical products.

4.2.1 Example HPLC Protocol

The following protocol is a representative method for the analysis of bupivacaine and its impurities.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |

| Flow Rate | Typically 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV spectrophotometer at a suitable wavelength (e.g., 210 nm) |

| Injection Volume | 10-20 µL |

| Quantification | Based on the peak area of a certified reference standard of 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide. |

4.2.2 Experimental Workflow Diagram

The diagram below outlines the typical workflow for the HPLC analysis of Bupivacaine Impurity D.

Pharmacological and Toxicological Context

As an impurity of bupivacaine, 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide is not intended for therapeutic use. Its significance lies in its potential to affect the safety and efficacy profile of the parent drug.

Relationship to Bupivacaine's Mechanism of Action

Bupivacaine functions as a local anesthetic by blocking voltage-gated sodium channels in the neuronal membrane.[4][5][6] This action prevents the influx of sodium ions, thereby inhibiting the depolarization of the nerve cell and the propagation of pain signals.[4][5][6] While the specific pharmacological activity of 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide is not extensively studied, its structural similarity to bupivacaine suggests a potential for interaction with similar biological targets.[1]

The diagram below illustrates the mechanism of action of bupivacaine.

Toxicological Profile

The toxicological properties of 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide have not been fully investigated. However, as a chlorinated organic compound and a structural analog of a potent anesthetic, it is prudent to handle it with appropriate safety precautions. Safety data for a related compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, indicates that it can cause skin and serious eye irritation.

Conclusion

2,6-Dichlorocapronic acid xylidide, or Bupivacaine Impurity D, is a critical compound in the context of pharmaceutical manufacturing and quality control of bupivacaine. A thorough understanding of its fundamental properties, analytical methodologies, and potential toxicological implications is essential for ensuring the safety and efficacy of this widely used anesthetic. This technical guide serves as a foundational resource for professionals involved in the research, development, and regulation of bupivacaine and related pharmaceutical products. Further research into the experimental determination of its physicochemical properties and a detailed toxicological assessment would be beneficial for the scientific community.

References

- 1. 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide – Ropivacaine Impurity [benchchem.com]

- 2. CAS 1037184-07-8: 2,6-Dichloro-N-(2,6-dimethylphenyl)hexan… [cymitquimica.com]

- 3. Bupivacaine EP Impurity D | CAS Number 1037184-07-8 [klivon.com]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. Isolation, structural characterization and quantification of impurities in bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,6-Dichlorocapronic Acid Xylidide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorocapronic acid xylidide, with the CAS Number 1037184-07-8, is a recognized impurity of the local anesthetic bupivacaine (B1668057). As a critical reference standard in pharmaceutical quality control, a comprehensive understanding of its chemical properties, synthesis, and analytical characterization is paramount for ensuring the safety and efficacy of bupivacaine formulations. This technical guide provides an in-depth overview of 2,6-Dichlorocapronic acid xylidide, including its chemical structure, synthesis, analytical methodologies, and a discussion of its potential biological interactions based on its structural relationship to bupivacaine.

Chemical Identity and Properties

2,6-Dichlorocapronic acid xylidide is systematically named 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide. Its chemical structure consists of a hexanamide (B146200) backbone with chlorine atoms substituted at the 2nd and 6th positions, and the amide nitrogen is bonded to a 2,6-dimethylphenyl group.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 1037184-07-8 |

| IUPAC Name | 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide |

| Molecular Formula | C₁₄H₁₉Cl₂NO |

| Molecular Weight | 288.21 g/mol |

| Synonyms | Bupivacaine Impurity D, (2RS)-2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide |

Synthesis

A detailed experimental protocol for the synthesis of 2,6-Dichlorocapronic acid xylidide, referred to as a bupivacaine impurity, is outlined in patent CN108727214A. The synthesis is a two-step process involving the formation of an acid chloride followed by amidation.

Experimental Protocol: Synthesis of 2,6-Dichlorocapronic Acid Xylidide

Step 1: Synthesis of 6-bromohexanoyl chloride

-

In a reaction vessel, add 6-bromohexanoic acid, dichloromethane (B109758), and a catalytic amount of N,N-dimethylformamide.

-

Under the protection of a nitrogen atmosphere and cooled in an ice-salt bath, add oxalyl chloride dropwise.

-

After the addition is complete, allow the reaction to proceed at a temperature between 0°C and 25°C.

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Add toluene (B28343) to the residue and concentrate again to yield the crude 6-bromohexanoyl chloride.

Step 2: Synthesis of 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide (Compound II in the patent)

-

Dissolve the crude 6-bromohexanoyl chloride in dichloromethane.

-

In a separate vessel, prepare a dichloromethane solution of 2,6-dimethylaniline (B139824) (xylidine).

-

Under a nitrogen atmosphere and cooled in an ice-salt bath, add the 2,6-dimethylaniline solution dropwise to the 6-bromohexanoyl chloride solution.

-

Maintain the reaction temperature between 5°C and 10°C after the addition is complete.

-

After the reaction is complete, the product is isolated by direct filtration, washed, and dried to yield compound II (2,6-Dichlorocapronic acid xylidide).

Caption: Synthesis workflow for 2,6-Dichlorocapronic acid xylidide.

Analytical Methods

The quantification and identification of 2,6-Dichlorocapronic acid xylidide as an impurity in bupivacaine is crucial. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), are the primary analytical techniques employed.

Experimental Protocol: UPLC-MS Analysis

The following is a representative UPLC-MS method for the analysis of bupivacaine and its impurities.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is common.

-

Flow Rate: Optimized for the specific column dimensions.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

Injection Volume: A small, precise volume (e.g., 1-5 µL).

-

Detection: UV detection at a specific wavelength (e.g., 210 nm) and/or mass spectrometry.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used.

-

Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.

Table 2: Representative Analytical Method Parameters and Performance

| Parameter | Value |

| Technique | UPLC-MS |

| Column | C18 Reversed-Phase |

| Mobile Phase | Water/Methanol or Water/Acetonitrile Gradient |

| Detection | UV and/or Mass Spectrometry |

| Limit of Quantification (LOQ) | Can be as low as sub-ng/mL levels |

| Linearity | Typically demonstrated over a range relevant for impurity profiling |

Data Presentation

Table 3: Quantitative Data Summary

| Data Point | Value | Source/Method |

| Molecular Weight | 288.21 g/mol | Calculated |

| Purity (as a reference standard) | >95% | HPLC |

| Storage Temperature | 2-8°C | Supplier Data |

Potential Biological Interaction

As a structural analog of bupivacaine, 2,6-Dichlorocapronic acid xylidide is hypothesized to have a similar mechanism of action, which involves the blockade of voltage-gated sodium channels. However, it is crucial to note that there is currently no direct experimental evidence to confirm the pharmacological or toxicological profile of this specific impurity.

Hypothetical Signaling Pathway

The primary mechanism of action of local anesthetics like bupivacaine is the inhibition of voltage-gated sodium channels in the neuronal cell membrane. By blocking these channels, the influx of sodium ions is prevented, which in turn inhibits the depolarization of the nerve membrane and the propagation of action potentials, leading to a loss of sensation. Given its structural similarity, 2,6-Dichlorocapronic acid xylidide may also interact with these channels.

Caption: Hypothetical interaction with a voltage-gated sodium channel.

Conclusion

2,6-Dichlorocapronic acid xylidide is a significant impurity of bupivacaine, and its control is essential for the quality and safety of the final drug product. This guide has provided a comprehensive overview of its chemical properties, a detailed synthesis protocol, and modern analytical methods for its characterization. While its biological activity has not been extensively studied, its structural similarity to bupivacaine suggests a potential interaction with voltage-gated sodium channels. Further research into the pharmacological and toxicological properties of this impurity is warranted to fully understand its potential impact. The information presented herein serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of bupivacaine.

An In-depth Technical Guide on the Core Mechanism of Action of 2,6-Dichlorocapronic Acid Xylidide and Structurally Related Compounds

Disclaimer: Direct pharmacological data for 2,6-Dichlorocapronic acid xylidide, a known impurity of the local anesthetic Bupivacaine (B1668057), is not available in the public domain. This guide, therefore, extrapolates its mechanism of action from the extensive research conducted on its structurally analogous and well-characterized parent compounds, Bupivacaine and Lidocaine (B1675312). The core mechanism of action for this class of molecules is the blockade of voltage-gated sodium channels.

Executive Summary

Local anesthetics of the amino-amide class, to which 2,6-Dichlorocapronic acid xylidide belongs, exert their physiological effects by inhibiting the function of voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons. By blocking these channels, these compounds prevent the influx of sodium ions that is necessary for membrane depolarization, thereby halting the transmission of nerve impulses perceived as pain. The interaction with the sodium channel is state-dependent, with a higher affinity for the open and inactivated states over the resting state, leading to a phenomenon known as use-dependent or phasic block. This technical guide will provide a detailed overview of this mechanism, supported by quantitative data from studies on related local anesthetics, detailed experimental protocols for assessing this activity, and visual diagrams of the involved pathways and workflows.

Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

The primary molecular target of amino-amide local anesthetics is the α-subunit of the voltage-gated sodium channel. The blockade of this channel is not a simple occlusion but a dynamic and state-dependent interaction.

The Modulated Receptor Hypothesis

The most widely accepted model for the action of local anesthetics is the Modulated Receptor Hypothesis.[1] This hypothesis posits that:

-

Local anesthetics bind to a specific receptor site within the inner pore of the sodium channel.

-

The affinity of the receptor for the drug is dependent on the conformational state of the channel. The affinity is low for the resting state and significantly higher for the open and inactivated states.[1]

-

Repetitive stimulation of a nerve (as occurs during pain signaling) leads to an accumulation of channels in the open and inactivated states, resulting in an enhanced, frequency-dependent blockade known as use-dependent block .

Physicochemical Properties and Channel Access

Local anesthetics are weak bases that exist in both a charged (cationic) and uncharged (neutral) form at physiological pH. The uncharged form is lipid-soluble and can cross the nerve cell membrane. Once in the cytoplasm, the molecule re-equilibrates, and the charged form binds to the receptor site within the sodium channel, which is accessible from the intracellular side when the channel is open. This is often referred to as the hydrophilic pathway. An alternative, hydrophobic pathway allows the neutral form to access the binding site directly from the lipid phase of the membrane.

Quantitative Analysis of Sodium Channel Blockade

The potency and kinetics of sodium channel blockade by local anesthetics can be quantified using electrophysiological techniques. The following tables summarize key quantitative data for Bupivacaine and Lidocaine from various studies.

Table 1: Half-Maximal Inhibitory Concentrations (IC50) for Tonic and Phasic Block

| Compound | Channel Type/Preparation | Block Type | IC50 (µM) | Reference |

| Bupivacaine | TTX-resistant Na+ channels (DRG neurons) | Tonic | 32 | [2] |

| Bupivacaine | TTX-sensitive Na+ channels (DRG neurons) | Tonic | 13 | [2] |

| Bupivacaine | Peripheral nerve Na+ channels | Tonic | 27 | [3] |

| Bupivacaine | Cardiac Na+ channels (Nav1.5) | Voltage-dependent | 4.51 | [4] |

| Bupivacaine | Cardiac SCN5A channels (inactivated state) | Inactivated-state | 2.18 ± 0.16 | [5] |

| Bupivacaine | ND7/23 neuroblastoma cells | Tonic (resting) | 178 ± 8 | [6][7] |

| R(+)-Bupivacaine | Peripheral nerve Na+ channels | Tonic | 29 ± 3 | [8] |

| S(-)-Bupivacaine | Peripheral nerve Na+ channels | Tonic | 44 ± 3 | [8] |

| Lidocaine | TTX-resistant Na+ channels (DRG neurons) | Tonic | 210 | [2] |

| Lidocaine | TTX-sensitive Na+ channels (DRG neurons) | Tonic | 42 | [2] |

| Lidocaine | Peripheral nerve Na+ channels | Tonic | 204 | [3] |

| Lidocaine | TTX-resistant Na+ channels (inactivated state) | Inactivated-state | 60 | [2] |

Table 2: Kinetic Parameters of Sodium Channel Blockade

| Compound | Parameter | Value | Conditions | Reference |

| Bupivacaine | Forward binding rate (open state, k_o) | 2.5 x 10^5 M-1 s-1 | 0 mV, Toad node of Ranvier | [9] |

| Bupivacaine | Forward binding rate (inactivated state, k_l) | 4.4 x 10^4 M-1 s-1 | 0 mV, Toad node of Ranvier | [9] |

| R(+)-Bupivacaine | Association rate constant (k1) for flicker K+ channel | 0.83 ± 0.13 x 10^6 M-1 s-1 | Amphibian nerve fibers | [8] |

| R(+)-Bupivacaine | Dissociation rate constant (k-1) for flicker K+ channel | 0.13 ± 0.03 s-1 | Amphibian nerve fibers | [8] |

| S(-)-Bupivacaine | Association rate constant (k1) for flicker K+ channel | 1.90 ± 0.20 x 10^6 M-1 s-1 | Amphibian nerve fibers | [8] |

| S(-)-Bupivacaine | Dissociation rate constant (k-1) for flicker K+ channel | 8.3 ± 1.0 s-1 | Amphibian nerve fibers | [8] |

| R(+)-Bupivacaine | Time constant for block development | 1.84 ± 0.16 s | 5s depolarization at 0 mV | [10] |

| S(-)-Bupivacaine | Time constant for block development | 2.56 ± 0.26 s | 5s depolarization at 0 mV | [10] |

| Lidocaine | Forward binding rate (open state, k_o) | 1.3 x 10^5 M-1 s-1 | 0 mV, Toad node of Ranvier | [9] |

| Lidocaine | Forward binding rate (inactivated state, k_l) | 2.4 x 10^4 M-1 s-1 | 0 mV, Toad node of Ranvier | [9] |

Experimental Protocols

The quantitative data presented above are typically generated using the patch-clamp technique in the whole-cell configuration. This method allows for the precise control of the membrane potential of a single cell while measuring the ionic currents flowing through its membrane channels.[11][12]

Protocol for Assessing Tonic and Use-Dependent Block

Objective: To determine the inhibitory effect of the compound on sodium channels in their resting state (tonic block) and during repetitive stimulation (use-dependent block).

Methodology:

-

Cell Preparation: Use a cell line expressing the sodium channel of interest (e.g., HEK293 cells stably transfected with a specific Nav subtype) or primary neurons (e.g., dorsal root ganglion neurons).

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate sodium currents, potassium channel blockers (e.g., TEA) and calcium channel blockers (e.g., CdCl2) are often included.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels from the inside.

-

-

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.

-

-

Tonic Block Assessment:

-

Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit a sodium current.

-

After obtaining a stable baseline, perfuse the cell with the test compound at various concentrations.

-

Measure the reduction in the peak sodium current amplitude at each concentration to determine the IC50 for tonic block.

-

-

Use-Dependent Block Assessment:

-

Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 10 Hz).

-

In the presence of the test compound, observe the progressive decrease in the peak sodium current with each pulse in the train.

-

The extent of use-dependent block can be quantified as the percentage reduction of the current at the end of the pulse train compared to the first pulse.

-

Protocol for Assessing Steady-State Inactivation

Objective: To determine if the compound alters the voltage-dependence of sodium channel inactivation.

Methodology:

-

Cell Preparation and Solutions: As described in Protocol 4.1.

-

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Employ a double-pulse voltage protocol:

-

A long conditioning pre-pulse (e.g., 500 ms) to various voltages (e.g., from -120 mV to -20 mV in 10 mV increments) to allow channels to reach a steady-state of inactivation at each potential.

-

A subsequent test pulse to a constant voltage (e.g., 0 mV) to measure the fraction of channels that were not inactivated by the pre-pulse.[13]

-

-

-

Data Analysis:

-

Measure the peak sodium current during the test pulse for each conditioning pre-pulse voltage.

-

Normalize these currents to the maximum current (obtained after the most hyperpolarized pre-pulse) and plot them against the pre-pulse voltage.

-

Fit the data with a Boltzmann function to determine the half-inactivation voltage (V1/2).

-

Repeat the protocol in the presence of the test compound. A leftward shift in the V1/2 indicates that the compound stabilizes the inactivated state of the channel.[13]

-

Visualizations

Signaling Pathway: Modulated Receptor Hypothesis

Caption: State-dependent binding of a local anesthetic to a voltage-gated sodium channel.

Experimental Workflow: Assessing Use-Dependent Block

Caption: Workflow for determining the use-dependent block of sodium channels.

Experimental Protocol: Determining Steady-State Inactivation

Caption: Protocol for assessing the voltage dependence of steady-state inactivation.

References

- 1. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Voltage-Gated Na+ Channels by Bupivacaine Is Enhanced by the Adjuvants Buprenorphine, Ketamine, and Clonidine | Semantic Scholar [semanticscholar.org]

- 8. Stereoselectivity of bupivacaine in local anesthetic-sensitive ion channels of peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic analysis of phasic inhibition of neuronal sodium currents by lidocaine and bupivacaine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 12. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide (Bupivacaine Impurity D)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide, a compound of significant interest in the pharmaceutical industry. Primarily known as Bupivacaine (B1668057) Impurity D, its discovery and history are intrinsically linked to the development and quality control of the widely used local anesthetic, bupivacaine. This document details the compound's chemical identity, synthesis, and analytical quantification, presenting a valuable resource for researchers and professionals in drug development and quality assurance. While not a therapeutic agent itself, its role as a reference standard is critical for ensuring the safety and efficacy of bupivacaine formulations.

Introduction and Historical Context

The history of 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide is not one of a targeted therapeutic discovery but rather a consequence of advancements in analytical chemistry and pharmaceutical quality control. It gained prominence as a designated impurity of the local anesthetic bupivacaine and is listed as "Bupivacaine Impurity D" in the European Pharmacopoeia (PhEur).[1] Its identification and synthesis as a reference standard became necessary to develop and validate stability-indicating analytical methods for bupivacaine, ensuring that the levels of this and other impurities in the final drug product are within safe limits.

The presence of impurities in pharmaceutical products can arise from the synthesis of the active pharmaceutical ingredient (API), degradation of the API over time, or interactions with excipients. Regulatory bodies worldwide mandate the identification, quantification, and control of these impurities. 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide serves as a critical tool for analytical chemists to accurately detect and quantify this specific impurity in bupivacaine, thereby safeguarding public health.

Chemical and Physical Properties

2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide is a synthetic organic compound with the systematic IUPAC name 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide.[1] Its chemical structure consists of a hexanamide (B146200) backbone with chlorine atoms at positions 2 and 6, and a 2,6-dimethylphenyl group attached to the amide nitrogen.

A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide | [1] |

| Synonyms | 2,6-Dichlorocapronic acid xylidide, Bupivacaine Impurity D | [1] |

| CAS Number | 1037184-07-8 | [1] |

| Molecular Formula | C₁₄H₁₉Cl₂NO | [1] |

| Molecular Weight | 288.21 g/mol | [1] |

| Appearance | White to Off-White Solid | - |

| Purity (typical) | ≥95.00% (by HPLC) | - |

| Solubility | Soluble in DMSO | - |

| Storage Conditions | 2-8°C for long-term storage | - |

Synthesis of 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide

The synthesis of 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide is typically achieved through the acylation of 2,6-dimethylaniline (B139824) with 2,6-dichlorohexanoyl chloride. This reaction follows the general principles of amide bond formation.

Chemical Synthesis Workflow

References

"2,6-Dichlorocapronic acid xylidide" physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2,6-Dichlorocapronic acid xylidide, systematically known as 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide. This compound is a synthetic organic molecule of interest in pharmaceutical development, notably as a known impurity of the local anesthetic Levobupivacaine.[1] Its structure comprises a chlorinated aliphatic acid moiety linked via an amide bond to a substituted aromatic ring. Understanding the properties of this compound is crucial for quality control in drug manufacturing and for researchers exploring the structure-activity relationships of related molecules.

Chemical Identity and Structure

The core structure of 2,6-Dichlorocapronic acid xylidide features a hexanamide (B146200) backbone. The aliphatic chain is chlorinated at the 2 and 6 positions, and the amide nitrogen is substituted with a 2,6-dimethylphenyl group.

Caption: General molecular structure of 2,6-Dichlorocapronic acid xylidide.

Physical and Chemical Characteristics

While specific experimental data for 2,6-Dichlorocapronic acid xylidide is not extensively available in public literature, some properties have been reported. The compound is a white to off-white solid at room temperature and is expected to be soluble in organic solvents.[1]

Properties of 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide

| Property | Value | Source |

| CAS Number | 1037184-07-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₉Cl₂NO | [2][4] |

| Molecular Weight | 288.21 g/mol | [2][4][6] |

| Appearance | White to Off-White Solid | |

| Purity | >95% (HPLC) | [4] |

| Storage Temperature | 2-8°C | [2][6] |

Properties of Precursors

The synthesis of 2,6-Dichlorocapronic acid xylidide involves the reaction of 2,6-Dichlorocaproic acid and 2,6-Xylidine. The properties of these precursors are well-documented.

Table 2: Physical and Chemical Properties of 2,6-Dichlorocaproic Acid

| Property | Value | Source |

| CAS Number | 5077-75-8 | |

| Molecular Formula | C₆H₁₀Cl₂O₂ | |

| Molecular Weight | 185.05 g/mol | |

| Appearance | Oil | |

| Solubility | Chloroform (Slightly), Methanol (Slightly) |

Table 3: Physical and Chemical Properties of 2,6-Xylidine

| Property | Value | Source |

| CAS Number | 87-62-7 | |

| Molecular Formula | C₈H₁₁N | |

| Molecular Weight | 121.18 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Density | 0.984 g/mL at 25°C | |

| Purity | ≥ 99.5% |

Experimental Protocols

A standard method for the synthesis of 2,6-Dichlorocapronic acid xylidide is the amidation of 2,6-Dichlorocaproic acid with 2,6-Xylidine. This can be achieved through the formation of an acyl chloride intermediate followed by reaction with the amine.

Proposed Synthesis Workflow

Caption: A generalized workflow for the synthesis of 2,6-Dichlorocapronic acid xylidide.

Spectroscopic Data

Detailed experimental spectra for 2,6-Dichlorocapronic acid xylidide are not widely published. However, based on its structure, the following characteristic spectral features can be anticipated:

-

¹H NMR: Signals corresponding to the aromatic protons of the 2,6-dimethylphenyl group, the methyl protons, the methine proton at the α-carbon, and the methylene (B1212753) protons of the hexanoyl chain. The chemical shifts will be influenced by the presence of the chlorine atoms and the amide bond.

-

¹³C NMR: Resonances for the carbonyl carbon of the amide, the aromatic carbons, the methyl carbons, and the carbons of the aliphatic chain.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide (Amide I band), and the N-H bending (Amide II band). C-Cl stretching vibrations would also be present.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 288.21 g/mol , along with characteristic fragmentation patterns including the loss of chlorine atoms and cleavage of the amide bond.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of 2,6-Dichlorocapronic acid xylidide itself. Its primary significance lies in being an impurity in the anesthetic Levobupivacaine. However, the 2,6-xylidine moiety is a known structural component in a variety of pharmacologically active compounds, particularly local anesthetics which act by blocking sodium channels. The parent compound, 2,6-xylidine, has been studied for its metabolic pathways and potential genotoxicity.[7][8]

Conclusion

2,6-Dichlorocapronic acid xylidide is a compound of importance in the quality control of certain pharmaceuticals. While comprehensive data on its physicochemical properties and biological effects are limited, this guide provides a summary of the available information and a framework for its synthesis and characterization based on established chemical principles. Further research is warranted to fully elucidate the characteristics and potential biological implications of this molecule.

References

- 1. CAS 1037184-07-8: 2,6-Dichloro-N-(2,6-dimethylphenyl)hexan… [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. watson-int.com [watson-int.com]

- 4. 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide [lgcstandards.com]

- 5. 1037184-07-8|2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide|BLD Pharm [bldpharm.com]

- 6. PHR9155 Pharmaceutical Secondary Standard CRM 1037184-07-8 [sigmaaldrich.com]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 2,6-Dichlorocapronic Acid Xylidide: A Technical Guide

Introduction

2,6-Dichlorocapronic acid xylidide, systematically named 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide, is recognized as an impurity in the manufacturing of the local anesthetic Bupivacaine.[1][2] Its presence and characterization are crucial for quality control and regulatory compliance in pharmaceutical formulations. This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) associated with this compound. The information herein is intended for researchers, scientists, and professionals in drug development and quality assurance.

While specific, publicly available experimental spectra for 2,6-Dichlorocapronic acid xylidide are limited, this guide presents predicted and representative data based on its known chemical structure. Commercial suppliers of the reference standard for this compound typically provide a detailed Certificate of Analysis containing experimentally derived spectroscopic data.[1]

Molecular Structure

The chemical structure of 2,6-Dichlorocapronic acid xylidide (C₁₄H₁₉Cl₂NO) consists of a 2,6-dimethylphenyl group attached to the nitrogen of a hexanamide (B146200) backbone, which is substituted with chlorine atoms at the 2 and 6 positions of the hexanoyl chain.[2][3] The molecular weight of this compound is 288.21 g/mol .[1][2]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2,6-Dichlorocapronic acid xylidide. This data is predictive and intended to serve as a reference for the characterization of the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The predicted chemical shifts for 2,6-Dichlorocapronic acid xylidide are presented below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH (3H) | 7.0 - 7.2 | Multiplet | 3H |

| Amide NH (1H) | 8.0 - 9.0 | Singlet (broad) | 1H |

| CH-Cl (Position 2) | 4.2 - 4.5 | Triplet | 1H |

| CH₂-Cl (Position 6) | 3.5 - 3.7 | Triplet | 2H |

| Aliphatic CH₂ (3 groups) | 1.3 - 2.2 | Multiplet | 6H |

| Aromatic CH₃ (2 groups) | 2.1 - 2.3 | Singlet | 6H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 168 - 172 |

| Aromatic C (quaternary, substituted) | 135 - 140 |

| Aromatic CH | 125 - 130 |

| CH-Cl (Position 2) | 60 - 65 |

| CH₂-Cl (Position 6) | 45 - 50 |

| Aliphatic CH₂ | 25 - 40 |

| Aromatic CH₃ | 18 - 22 |

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3250 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

MS (Mass Spectrometry)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structure. Predicted mass spectrometry data for various adducts of 2,6-Dichlorocapronic acid xylidide has been reported.[4]

| Ion/Fragment | Predicted m/z |

| [M+H]⁺ | 288.09166 |

| [M+Na]⁺ | 310.07360 |

| [M-H]⁻ | 286.07710 |

| [M]⁺ | 287.08383 |

Experimental Protocols

The following are general methodologies for the spectroscopic analysis of a small organic molecule like 2,6-Dichlorocapronic acid xylidide.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

IR Spectroscopy

-

Sample Preparation: For a solid sample, it can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then Fourier transformed to produce the IR spectrum.

-

Data Processing: The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction and Ionization: The sample can be introduced via direct infusion or coupled with a chromatographic technique like High-Performance Liquid Chromatography (HPLC) for separation from other components. Electrospray Ionization (ESI) is a common ionization technique for this type of molecule.

-

Mass Analysis: The ionized sample is introduced into a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF) which separates the ions based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Analysis: The resulting spectrum shows the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Relationship Between Spectroscopic Methods and Structural Information

This diagram shows how different spectroscopic techniques provide complementary information for elucidating the molecular structure.

Caption: Complementary information from different spectroscopic methods.

References

An In-depth Technical Guide to the Solubility Profile of 2,6-Dichlorocapronic Acid Xylidide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorocapronic acid xylidide, systematically known as 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide, is a recognized process impurity and potential degradant of the widely used local anesthetic, Bupivacaine. Identified as "Bupivacaine Impurity D" in pharmacopeial standards, its characterization is crucial for quality control, stability studies, and formulation development of bupivacaine-containing drug products.[1][2][3] The physicochemical properties of such impurities, particularly their solubility, are fundamental to developing robust analytical methods, predicting their fate in formulations, and ensuring the safety and efficacy of the final pharmaceutical product.

This technical guide provides a comprehensive overview of the known solubility characteristics of 2,6-Dichlorocapronic acid xylidide (CAS: 1037184-07-8).[4][5] Due to the limited availability of quantitative solubility data for this specific impurity, this document also presents detailed solubility information for the parent drug, Bupivacaine, as a critical reference point. Furthermore, a detailed, generalized experimental protocol for determining thermodynamic solubility is provided to enable researchers to perform precise quantification.

Physicochemical Properties

| Property | Value | Source(s) |

| Systematic Name | 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide | [3] |

| Synonyms | 2,6-Dichlorocapronic acid xylidide, Bupivacaine EP Impurity D | [1][3] |

| CAS Number | 1037184-07-8 | [2][4] |

| Molecular Formula | C₁₄H₁₉Cl₂NO | [1] |

| Molecular Weight | 288.21 g/mol | [1] |

| Physical Form | Solid, Off-White to Pale Beige | [1] |

| Melting Point | 81 - 83°C |

Solubility Profile

Qualitative Solubility of 2,6-Dichlorocapronic Acid Xylidide

Direct, quantitative solubility studies for 2,6-Dichlorocapronic acid xylidide are not widely available in published literature. However, qualitative data from chemical suppliers and certificates of analysis provide initial guidance on its solubility in common laboratory solvents.

| Solvent | Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Chloroform | Slightly Soluble | |

| Methanol | Slightly Soluble |

The molecular structure, which includes a hexanamide (B146200) backbone and a dichlorinated phenyl group, suggests a predominantly lipophilic character, lending itself to solubility in organic solvents.[1] Safety Data Sheets for the compound frequently report "no data available" for aqueous solubility, indicating that it is likely very poorly soluble in water.

Quantitative Solubility of Bupivacaine (Parent Drug) for Reference

Given the structural relationship, the solubility profile of the parent drug, Bupivacaine, provides a valuable surrogate for estimating the behavior of its impurity. The data presented below is for Bupivacaine base and its hydrochloride salt, which exhibit markedly different solubility profiles.

Table 3.2.1: Quantitative Solubility of Bupivacaine Base

| Solvent | Solubility (approx.) | Temperature | Source(s) |

| Ethanol | 30 mg/mL | Not Specified | [4] |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | Not Specified | [4] |

| Dimethylformamide (DMF) | 30 mg/mL | Not Specified | [4] |

| 1:1 Ethanol:PBS (pH 7.2) | 0.5 mg/mL | Not Specified | [4] |

Table 3.2.2: Quantitative Solubility of Bupivacaine Hydrochloride

| Solvent | Solubility | Temperature | Source(s) |

| Water | 50 mg/mL | With Heating | [5] |

| Water | 1 part in 25 parts (40 mg/mL) | Not Specified | [5] |

| Ethanol | 1 part in 8 parts (125 mg/mL) | Not Specified | [5] |

The hydrochloride salt of Bupivacaine is significantly more water-soluble than the free base, a common characteristic of amine-containing active pharmaceutical ingredients. 2,6-Dichlorocapronic acid xylidide, lacking the basic amine of the piperidine (B6355638) ring found in Bupivacaine, is expected to have very low aqueous solubility, more akin to the Bupivacaine free base.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the thermodynamic equilibrium solubility of a pharmaceutical compound like 2,6-Dichlorocapronic acid xylidide. The method is based on the widely accepted shake-flask technique.

Principle

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves generating a saturated solution by agitating an excess amount of the solid compound in a specific solvent system for a sufficient period to reach equilibrium. After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Compound: 2,6-Dichlorocapronic acid xylidide

-

Solvents: Deionized water, phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4), organic solvents (e.g., Methanol, Acetonitrile, DMSO, Ethanol).

-

Apparatus: Analytical balance, glass vials with screw caps, orbital shaker with temperature control, centrifuge, syringe filters (e.g., 0.22 µm PVDF), volumetric flasks, pipettes.

-

Analytical System: A validated, stability-indicating HPLC system with a UV detector is recommended.

Procedure

-

Preparation: Add an excess amount of 2,6-Dichlorocapronic acid xylidide to a series of glass vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 5 mL) to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm). Allow the samples to equilibrate for a predetermined time (e.g., 24 to 72 hours). The time required to reach equilibrium should be established in preliminary experiments by measuring the concentration at various time points until it remains constant.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm). Filtration is often preferred to minimize disturbance of the equilibrium.

-

Sample Preparation for Analysis: Immediately after separation, carefully pipette a known volume of the clear supernatant and dilute it with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of the compound is determined by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or µg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

References

Potential Research Applications of 2,6-Dichlorocapronic Acid Xylidide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichlorocapronic acid xylidide, systematically named 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide, is a chemical entity primarily recognized as a reference standard in the pharmaceutical industry, specifically as "Bupivacaine Impurity D." Its role in ensuring the quality and safety of local anesthetic formulations like bupivacaine (B1668057), levobupivacaine, and ropivacaine (B1680718) is well-established. However, its structural similarity to these potent analgesics suggests a potential for independent biological activity. This technical guide explores the prospective research applications of 2,6-Dichlorocapronic acid xylidide beyond its current use, delving into its synthesis, potential pharmacological activities, and the methodologies to investigate them. While specific research on this compound is limited, this paper aims to provide a foundational framework for its scientific exploration.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of 2,6-Dichlorocapronic acid xylidide is fundamental for any research application.

| Property | Value | Reference(s) |

| IUPAC Name | 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide | |

| Synonyms | 2,6-Dichlorocapronic acid xylidide, Bupivacaine Impurity D | |

| Molecular Formula | C₁₄H₁₉Cl₂NO | |

| Molecular Weight | 288.21 g/mol | |

| CAS Number | 1037184-07-8 | |

| Appearance | Off-White to Pale Beige Solid | |

| Melting Point | 81 - 83°C | |

| Boiling Point (Predicted) | 421.3 ± 45.0 °C | |

| Density (Predicted) | 1.180 ± 0.06 g/cm³ | |

| Solubility | Chloroform (Slightly), Methanol (Slightly) |

Potential Research Applications

Based on its structural analogy to amide-type local anesthetics, 2,6-Dichlorocapronic acid xylidide presents several avenues for research.

Analgesic Activity

The core structure of 2,6-Dichlorocapronic acid xylidide, featuring a xylidide group linked to an alkyl chain, is a hallmark of many local anesthetics that function by blocking voltage-gated sodium channels in neuronal membranes. This suggests that the compound may possess inherent analgesic properties. Research in this area could involve:

-

In vivo analgesic screening: To determine the compound's ability to alleviate pain in various animal models.

-

Mechanism of action studies: To investigate its interaction with sodium channels and other potential pain-related targets.

Neurotoxicity Studies

A common concern with local anesthetics is their potential for neurotoxicity, especially at higher concentrations. Given that bupivacaine itself exhibits dose-dependent neurotoxicity, it is plausible that this chlorinated analog could have similar or even more pronounced effects. Research applications include:

-

In vitro neurotoxicity assays: To assess the compound's effect on the viability and function of neuronal cell cultures.

-

Comparative studies: To compare its neurotoxic profile with that of bupivacaine and other related local anesthetics. This could provide valuable structure-activity relationship (SAR) data for designing safer anesthetics.

As a Pharmacological Tool

The specific dichlorination at the 2 and 6 positions of the caproic acid chain may confer unique properties regarding its interaction with biological targets. It could be explored as:

-

A molecular probe: To study the binding pockets of sodium channels or other relevant receptors. The chlorine atoms could serve as useful handles for further chemical modification or for biophysical studies.

-

A lead compound for drug discovery: The compound's unique substitution pattern could be a starting point for the development of new analgesics with altered pharmacokinetic or pharmacodynamic profiles.

Experimental Protocols

The following are detailed methodologies for key experiments to explore the potential research applications of 2,6-Dichlorocapronic acid xylidide.

Proposed Synthesis of 2,6-Dichlorocapronic Acid Xylidide

Step 1: Synthesis of 2,6-Dichlorohexanoyl Chloride

-

Materials: Hexanoic acid, Thionyl chloride (SOCl₂), Dimethylformamide (DMF) (catalytic amount).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hexanoic acid.

-

Slowly add thionyl chloride (2 equivalents) to the flask at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude hexanoyl chloride.

-

-

Chlorination:

-

The crude hexanoyl chloride can then be subjected to free-radical chlorination. This is a challenging step to control regioselectivity. A potential method involves photochemical chlorination using a suitable chlorinating agent like N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN) in an inert solvent like carbon tetrachloride, though this would likely yield a mixture of chlorinated products requiring purification. A more targeted synthesis might be necessary for specific dichlorination.

-

Step 2: Amide Formation

-

Materials: 2,6-Dichlorohexanoyl chloride (from Step 1), 2,6-Dimethylaniline (B139824) (2,6-xylidine), Triethylamine (B128534) (or another suitable base), Anhydrous dichloromethane (B109758) (DCM).

-

Procedure:

-

Dissolve 2,6-dimethylaniline and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 2,6-dichlorohexanoyl chloride (1 equivalent) in anhydrous DCM to the flask.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2,6-Dichlorocapronic acid xylidide.

-

Diagram: Proposed Synthesis Workflow

In Vivo Analgesic Activity Screening (Tail-Flick Test)

-

Animals: Male Swiss albino mice (20-25 g).

-

Materials: 2,6-Dichlorocapronic acid xylidide, vehicle (e.g., 10% DMSO in saline), morphine (positive control), tail-flick analgesiometer.

-

Procedure:

-

Acclimatize the mice to the experimental setup for at least 30 minutes before the test.

-

Measure the basal reaction time (tail-flick latency) for each mouse by focusing a beam of radiant heat on the distal part of the tail. A cut-off time of 10-12 seconds is set to prevent tissue damage.

-

Administer the test compound (at various doses), vehicle, or morphine intraperitoneally.

-

Measure the tail-flick latency at different time points (e.g., 15, 30, 60, 90, and 120 minutes) after drug administration.

-

Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

-

Diagram: Analgesic Screening Workflow

In Vitro Neurotoxicity Assay (MTT Assay)

-

Cell Line: SH-SY5Y human neuroblastoma cell line.

-

Materials: 2,6-Dichlorocapronic acid xylidide, bupivacaine (for comparison), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and bupivacaine for 24 hours. Include a vehicle-treated control group.

-

After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control group.

-

Potential Signaling Pathways and Mechanisms of Action

The primary mechanism of action for amide-type local anesthetics is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. By binding to the intracellular side of the channel, they prevent the influx of sodium ions, which is necessary for the depolarization and propagation of action potentials. It is highly probable that 2,6-Dichlorocapronic acid xylidide shares this mechanism.

Furthermore, some local anesthetics have been shown to interact with other channels and receptors, such as potassium and calcium channels, which could contribute to both their analgesic and toxic effects. The dichlorination in the alkyl chain might influence the compound's lipophilicity and its affinity for the sodium channel or other off-target sites.

Diagram: Postulated Mechanism of Action

Conclusion and Future Directions

2,6-Dichlorocapronic acid xylidide, while currently utilized as a pharmaceutical impurity standard, holds untapped potential as a subject for pharmacological research. Its structural resemblance to potent local anesthetics provides a strong rationale for investigating its analgesic and neurotoxic properties. The experimental protocols outlined in this guide offer a starting point for such investigations. Future research should focus on a robust synthesis and purification of the compound to enable detailed biological characterization. Elucidating its precise mechanism of action and its effects on various neuronal ion channels could not only reveal novel therapeutic possibilities but also contribute to a deeper understanding of the structure-activity relationships of local anesthetics, potentially leading to the design of safer and more effective pain management agents.

Toxicological Profile of 2,6-Dichlorocapronic Acid Xylidide: An In-Depth Technical Guide

Disclaimer: Direct and comprehensive toxicological data for 2,6-Dichlorocapronic acid xylidide is scarce in publicly available scientific literature. This document provides a detailed toxicological profile of the structurally related compound, 2,6-xylidine (2,6-dimethylaniline) , which is a known metabolite of several local anesthetics and shares the 2,6-dimethylphenyl (xylidide) moiety. The information presented herein on 2,6-xylidine should be considered relevant for a preliminary assessment of 2,6-Dichlorocapronic acid xylidide, but does not replace the need for specific testing of the compound itself.

Executive Summary

2,6-Dichlorocapronic acid xylidide is identified primarily as an impurity of the local anesthetics Bupivacaine and Levobupivacaine.[1][2] While specific toxicological studies on this compound are limited, one study suggests it possesses analgesic properties comparable to bupivacaine, with a potential for neurotoxicity at higher concentrations.[3]

Due to the limited direct data, this guide focuses on the extensive toxicological profile of its structural analog, 2,6-xylidine. 2,6-xylidine is classified as a Group 2B carcinogen by the IARC, meaning it is possibly carcinogenic to humans.[4] It is a known rat carcinogen, inducing nasal tumors at high doses.[4][5][6] The genotoxicity of 2,6-xylidine is considered to be metabolic threshold-dependent.[5][7] Acute toxicity data indicates that 2,6-xylidine is harmful if swallowed, in contact with skin, or if inhaled.[8][9]

Chemical Identity

| Property | Value |

| Chemical Name | 2,6-Dichlorocapronic acid xylidide |

| Synonyms | 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide, Bupivacaine EP Impurity D, Ropivacaine Dichloro Impurity, Levobupivacaine Impurity D |

| CAS Number | 1037184-07-8 |

| Molecular Formula | C14H19Cl2NO |

| Molecular Weight | 288.21 g/mol |

Toxicological Data (Based on 2,6-Xylidine)

Acute Toxicity

Quantitative data for the acute toxicity of 2,6-xylidine is summarized below.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 840 mg/kg | [9] |

| LD50 | Rat | Oral | 1230 mg/kg | [10][11] |

| LD50 | Mouse | Oral | 710 mg/kg | [10] |

| LD50 | Rat | Dermal | 1,100 mg/kg (ATE) | [9] |

| LC50 | Rat | Inhalation | 11 mg/l (4h) (ATE) | [9] |

ATE: Acute Toxicity Estimate

Carcinogenicity

2,6-Xylidine is a known carcinogen in rats. The International Agency for Research on Cancer (IARC) has classified it as "possibly carcinogenic to humans" (Group 2B).[4]

| Species | Exposure Route | Target Organ | Findings | Reference |

| Rat | Diet | Nasal Cavity | Adenomas and carcinomas | [4][12] |

| Rat | Diet | Subcutaneous Tissue | Fibromas and fibrosarcomas | [4] |

| Female Rat | Diet | Liver | Neoplastic nodules | [4] |

A National Toxicology Program (NTP) study reported a clear carcinogenic effect in the nasal septum of rats at high doses.[6]

Genotoxicity

The genotoxicity of 2,6-xylidine appears to be dependent on metabolic activation.[5] It is considered a non-direct acting genotoxin.[5][7]

| Test System | Result | Comments | Reference |

| Ames Test (Salmonella typhimurium) | Conflicting | Some studies show weak mutagenicity with metabolic activation. | [12][13] |

| Mouse Lymphoma Assay | Positive | Induced mutation at the tk locus. | [10] |

| Sister Chromatid Exchange (CHO cells) | Positive | Induced sister chromatid exchange. | [10] |

| Chromosomal Aberrations (CHO cells) | Positive | Induced chromosomal aberrations. | [10] |

| In vivo Micronucleus Test (Mouse bone marrow) | Negative | Did not induce micronuclei. | [4] |

| In vivo Comet Assay (Rat liver) | Weakly Positive (males only) | Associated with metabolic overload and acute systemic toxicity. | [5][7] |

Experimental Protocols

Carcinogenicity Bioassay (NTP, 1990)

-

Test Substance: 2,6-Xylidine

-

Species: Charles River CD Rats

-

Administration: Dietary

-

Dose Levels: 300 ppm, 1000 ppm, and 3000 ppm

-

Duration: Two years

-

Observations: Incidence of tumors was recorded at each dose level. The high-dose group showed a significant increase in nasal and subcutaneous tumors.[6]

In Vivo Genotoxicity Studies

A recent study investigated the in vivo genotoxicity of 2,6-xylidine in rats with the following methodologies:

-

Micronucleus Test: Bone marrow cells were analyzed for the presence of micronuclei.

-

Comet Assay: DNA damage was assessed in nasal tissue and liver cells.

-

Exposure: High-level exposure to 2,6-xylidine.

-

Findings: No evidence of genotoxicity was found in bone marrow (micronuclei) or in nasal tissue and female liver (comet assay). Weak, dose-related increases in DNA damage were observed in the male liver via the comet assay, which was associated with metabolic overload and acute systemic toxicity.[5][14]

Signaling Pathways and Mechanisms of Toxicity

The proposed mechanism for the genotoxicity of 2,6-xylidine involves metabolic activation. It is believed to be metabolized to reactive intermediates that can form DNA adducts.[5][14]

Caption: Proposed metabolic activation pathway of 2,6-xylidine leading to genotoxicity.

However, recent research suggests that 2,6-xylidine is resistant to N-hydroxylation and primarily metabolizes to 4-hydroxy-2,6-dimethylaniline (DMAP). At high exposure levels that saturate Phase 2 metabolism, DMAP may be activated to a quinone-imine, which can redox cycle, produce reactive oxygen species (ROS), and induce cytotoxicity and genotoxicity.[5]

Caption: Alternative metabolic pathway of 2,6-xylidine leading to toxicity at high exposures.

Hazard Identification and Safety Precautions

Based on the data for 2,6-xylidine, the following hazards are identified:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8][9]

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.[8][9]

-

Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[8][9]

Recommended Precautionary Measures:

-

Handling: Work under a hood. Do not inhale substance/mixture. Avoid generation of vapors/aerosols. Keep away from heat, sparks, and open flames.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[1][8]

-

First Aid:

-

If Swallowed: Call a poison center or doctor. Rinse mouth.[1]

-

If on Skin: Wash with plenty of water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes.

-

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[15]

Caption: Logical relationship between the compound, its hazards, and safety protocols.

References

- 1. 2,6-dichlorocapronic acid xylidide price,buy 2,6-dichlorocapronic acid xylidide - chemicalbook [chemicalbook.com]

- 2. 2,6-dichlorocapronic acid xylidide | 1037184-07-8 [chemicalbook.com]

- 3. 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide – Ropivacaine Impurity [benchchem.com]

- 4. 2,6-Dimethylaniline (2,6-Xylidine) (IARC Summary & Evaluation, Volume 57, 1993) [inchem.org]

- 5. A weight of evidence assessment of the genotoxicity of 2,6-xylidine based on existing and new data, with relevance to safety of lidocaine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LIDOCAINE RODENT CARCINOGENICITY STUDIES [insights.citeline.com]

- 7. researchgate.net [researchgate.net]

- 8. chemdmart.com [chemdmart.com]

- 9. fr.cpachem.com [fr.cpachem.com]

- 10. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. oehha.ca.gov [oehha.ca.gov]

- 13. Further investigations into the genotoxicity of 2,6-xylidine and one of its key metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

A Technical Guide to the Biological Activity of 2,6-Dichlorinated Phenyl Acetic Acid and Benzoic Acid Derivatives

Introduction

This technical guide provides a comprehensive overview of the biological activities of derivatives of 2,6-dichlorophenylacetic acid and 2,6-dichlorobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development. The initial search for "2,6-Dichlorocapronic acid xylidide" did not yield specific results, suggesting a likely misnomer in the requested compound name. Consequently, this document focuses on structurally related and well-documented analogs, particularly those exhibiting anticancer and anti-inflammatory properties. The information presented herein is collated from various scientific sources, with a focus on quantitative data, detailed experimental methodologies, and elucidation of the underlying biological pathways.

Anticancer Activity of 2,6-Dichlorophenylacetic Acid Derivatives

Derivatives of 2,6-dichlorophenylacetic acid have demonstrated significant potential as anticancer agents. Their mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Quantitative Data: Cytotoxicity of Novel Derivatives

The following tables summarize the in vitro anticancer activity of representative compounds synthesized from 2,6-dichlorophenylacetic acid. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxicity of 2-Indolinone Derivatives against SW620 Colon Cancer Cells [1]

| Compound ID | Substitution Pattern | IC50 (µM) |

| 4c | Aryl group A | 12.5 |